molecular formula C9H9Cl2N B1600769 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline CAS No. 75416-52-3

6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1600769
Key on ui cas rn: 75416-52-3
M. Wt: 202.08 g/mol
InChI Key: WQXHQPZDSGKULZ-UHFFFAOYSA-N
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Patent
US08097636B2

Procedure details

6,7-dichloro-1,2,3,4-tetrahydroisoquinoline HCl salt (550 mg, 2.31 mmol) was dissolved in water (5 mL) and DCM (20 mL). Aqueous saturated NaHCO3 (10 mL) was added and the organic phase was separated. The aqueous phase was extracted twice with DCM (20 mL), the organic phases were combined, dried (Na2SO4), and filtered to give 6,7-dichloro-1,2,3,4-tetrahydro-isoquinoline (470 mg, quant.).
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[Cl:13])[CH2:9][NH:8][CH2:7][CH2:6]2.C([O-])(O)=O.[Na+]>O.C(Cl)Cl>[Cl:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[Cl:13])[CH2:9][NH:8][CH2:7][CH2:6]2 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
550 mg
Type
reactant
Smiles
Cl.ClC=1C=C2CCNCC2=CC1Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice with DCM (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2CCNCC2=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 470 mg
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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